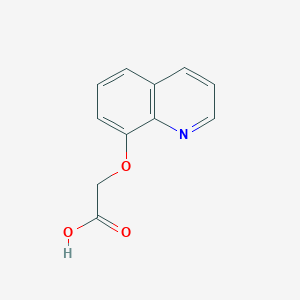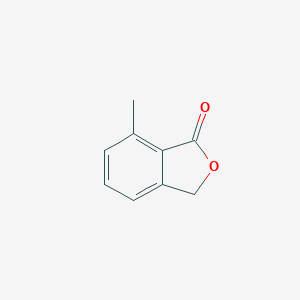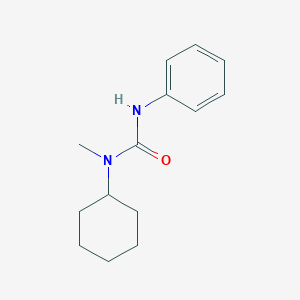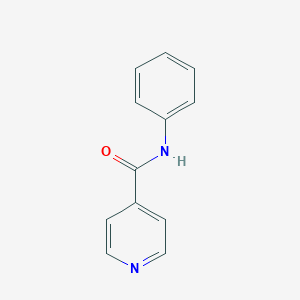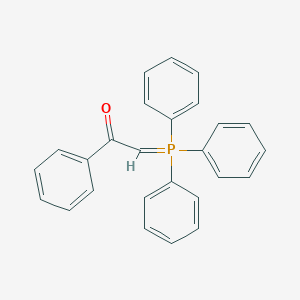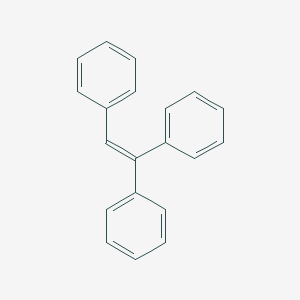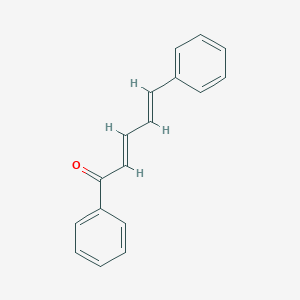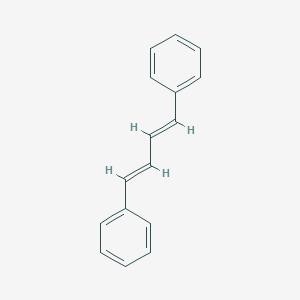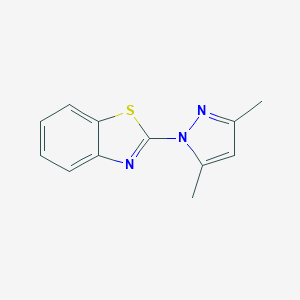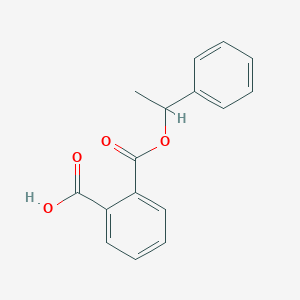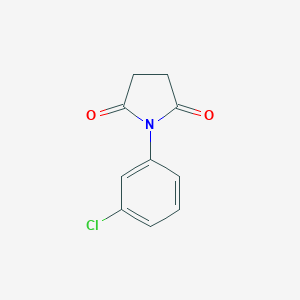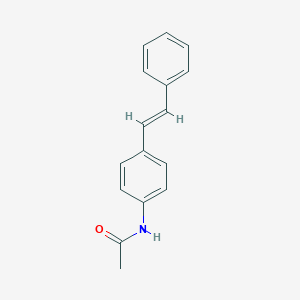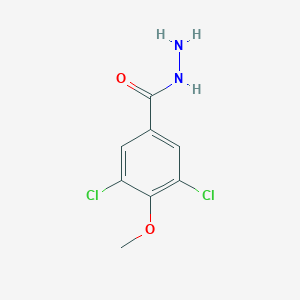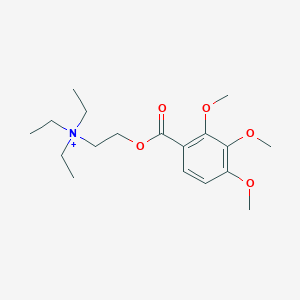
Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate: is a chemical compound with the molecular formula C18H30NO5+. It is known for its unique structure, which combines a triethylammonium group with a hydroxyethyl side chain and a trimethoxybenzoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate typically involves the reaction of triethylamine with 2-hydroxyethyl chloride to form triethyl(2-hydroxyethyl)ammonium chloride. This intermediate is then reacted with 3,4,5-trimethoxybenzoic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the benzoate moiety.
Substitution: The trimethoxybenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoate moiety.
Wissenschaftliche Forschungsanwendungen
Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with target molecules, while the trimethoxybenzoate moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethylammonium benzoate
- Triethyl(2-hydroxyethyl)ammonium benzoate
- Triethyl(2-hydroxyethyl)ammonium 4-methoxybenzoate
Uniqueness
Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate is unique due to the presence of three methoxy groups on the benzoate moiety, which can enhance its solubility and reactivity compared to similar compounds. This structural feature also allows for more diverse chemical modifications and applications.
Eigenschaften
CAS-Nummer |
4386-76-9 |
|---|---|
Molekularformel |
C18H30NO5+ |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
triethyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium |
InChI |
InChI=1S/C18H30NO5/c1-7-19(8-2,9-3)10-11-24-18(20)14-12-15(21-4)17(23-6)16(13-14)22-5/h12-13H,7-11H2,1-6H3/q+1 |
InChI-Schlüssel |
UDKQGBNUPIFBSJ-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CCOC(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Kanonische SMILES |
CC[N+](CC)(CC)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Key on ui other cas no. |
4386-76-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


